molecular formula C9H12N2O3 B1407208 1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid CAS No. 1368609-93-1

1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1407208
CAS No.: 1368609-93-1
M. Wt: 196.2 g/mol
InChI Key: VJXNJZAUMPVCRY-UHFFFAOYSA-N
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Description

1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid is an imidazole derivative featuring a carboxylic acid group at the 4-position and a tetrahydrofuran (THF)-derived substituent at the 1-position. The THF moiety introduces stereoelectronic effects, enhancing solubility due to its oxygen-containing heterocyclic structure.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)8-5-11(6-10-8)4-7-2-1-3-14-7/h5-7H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXNJZAUMPVCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid typically starts from 1-methyl-1H-imidazole-4-carboxylic acid or closely related imidazole derivatives. The key steps often include:

  • Activation of the carboxylic acid group to an acid chloride intermediate using reagents such as oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF).
  • Subsequent nucleophilic substitution or coupling with a tetrahydrofuran-2-ylmethyl moiety or its precursor.
  • Purification steps to isolate the target compound as a solid.

Preparation of Acid Chloride Intermediate

The carboxylic acid group on the imidazole ring is converted into a more reactive acid chloride intermediate to facilitate further reactions. The typical procedure involves:

Parameter Details
Reagents Oxalyl chloride, catalytic DMF
Solvent Dichloromethane or chloroform
Temperature Room temperature (20–25 °C)
Reaction time 1–48 hours depending on scale and conditions
Atmosphere Inert (nitrogen) to prevent moisture interference
Yield Approximately 80–90%

Experimental notes:

  • A slurry of 1-methyl-1H-imidazole-4-carboxylic acid in dry dichloromethane (DCM) is treated dropwise with oxalyl chloride and a catalytic amount of DMF.
  • Immediate bubbling occurs indicating formation of acid chloride.
  • Stirring for 1 hour to 2 days ensures complete conversion.
  • Removal of solvent under reduced pressure yields the acid chloride as a solid intermediate.

Coupling with Tetrahydrofuran-2-ylmethyl Group

The acid chloride intermediate is then reacted with a nucleophile containing the tetrahydrofuran-2-ylmethyl group. This step can be conducted under mild conditions to preserve the integrity of the heterocyclic ring and the sensitive tetrahydrofuran moiety.

Parameter Details
Nucleophile Tetrahydrofuran-2-ylmethyl amine or equivalent
Solvent Dichloromethane or chloroform
Temperature 0–25 °C
Reaction time 1–4 hours
Atmosphere Inert (nitrogen)
Workup Extraction, drying over anhydrous sodium sulfate, concentration
Purification Slurrying with appropriate solvents (e.g., methyl tert-butyl ether)

Reduction and Functional Group Transformations (If Applicable)

In some synthetic routes, intermediate imidazole derivatives undergo reduction or other functional group modifications to introduce or modify substituents before final coupling.

For example, lithium borohydride in tetrahydrofuran at 0 °C can reduce ester intermediates to alcohols, which can then be further functionalized.

Summary Table of Key Reaction Conditions

Step Reagents & Conditions Solvent Temperature Time Yield Notes
Acid chloride formation Oxalyl chloride + DMF (catalytic) DCM or CHCl3 20–25 °C 1–48 h ~80–90% Inert atmosphere recommended
Coupling with tetrahydrofuran-2-ylmethyl nucleophile Nucleophile (amine or equivalent) DCM or CHCl3 0–25 °C 1–4 h Variable Careful control to avoid side reactions
Reduction (optional) Lithium borohydride THF + MeOH 0 °C 1 h ~70% For ester to alcohol conversion

Research Findings and Optimization Notes

  • The use of oxalyl chloride with catalytic DMF is a well-established method to activate carboxylic acids to acid chlorides efficiently and with high purity of product.
  • Reaction times vary significantly; longer stirring times (up to 48 h) at room temperature can improve conversion but require careful monitoring.
  • The choice of solvent (dichloromethane vs. chloroform) depends on solubility and reaction scale.
  • Inert atmosphere (nitrogen) is critical during acid chloride formation and coupling to prevent hydrolysis and side reactions.
  • Purification by slurrying and filtration yields a solid product suitable for further characterization.
  • Reduction steps using lithium borohydride are effective at low temperatures to maintain selectivity and avoid over-reduction.

Chemical Reactions Analysis

Types of Reactions

1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors that interact with imidazole or tetrahydrofuran moieties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties, such as polymers or coordination complexes.

Mechanism of Action

The mechanism of action of 1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The imidazole ring is known to participate in various biochemical processes, while the tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic Acid
  • Structure : Substituted with a 4-chlorophenyl group at the 1-position.
  • Applications : Used as a pharmaceutical intermediate, e.g., in angiotensin II receptor antagonists .
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic Acid
  • Structure : Features a 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups.
  • Properties : The oxadiazole enhances metabolic stability and may improve binding affinity to targets like kinases or proteases. Molecular weight: 222.20 g/mol .
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylic Acid
  • Structure : Contains a bulky trimethylsilyl-protected ethoxymethyl group.
  • Properties : Used as a synthetic intermediate in organic chemistry. The silyl group aids in temporary protection during multi-step syntheses but reduces bioavailability due to steric hindrance .

Functional Group Modifications

1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carbaldehyde
  • Structure : Replaces the carboxylic acid with an aldehyde group.
  • Properties : The aldehyde group offers reactivity for condensation reactions, making it a precursor for Schiff base formation. However, it lacks the acidic proton critical for hydrogen bonding in biological systems .
1-Cyclohexyl-2-(3-furyl)-1H-benzo[d]imidazole-5-carboxylic Acid
  • Structure : Benzoimidazole core with cyclohexyl and furyl substituents.
  • Reported in crystallography studies for hydrogen-bonding networks .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 1-Position Key Properties
1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid C₉H₁₂N₂O₃ 180.2 (Tetrahydrofuran-2-yl)methyl Moderate solubility, polar
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid C₁₀H₇ClN₂O₂ 222.63 4-Chlorophenyl High lipophilicity (logP ~2.5)
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-... C₈H₁₀N₄O₃ 222.20 Oxadiazolylmethyl Enhanced metabolic stability
1-[[2-(Trimethylsilyl)ethoxy]methyl]-... C₁₀H₁₈N₂O₃Si 242.35 Trimethylsilyl-ethoxymethyl Bulky, synthetic intermediate

Biological Activity

1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid (CAS No. 1368609-93-1) is a heterocyclic compound notable for its unique structural characteristics, which include a tetrahydrofuran ring and an imidazole ring linked by a methylene bridge, along with a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus16–32 μg/mLModerate Antibacterial
Pseudomonas aeruginosa32 μg/mLModerate Antibacterial
Candida albicans128 μg/mLWeak Antifungal

The compound's activity against Staphylococcus aureus is particularly noteworthy, as it shows potential for development into therapeutic agents targeting resistant strains.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The imidazole ring is known to participate in various biochemical processes that could inhibit tumor growth. Specific mechanisms may involve the modulation of enzyme activity related to cancer cell proliferation.

Case Studies and Research Findings

Study on Antimicrobial Properties:
A study published in MDPI evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound demonstrated significant antibacterial activity against clinical isolates of Staphylococcus aureus, with MIC values ranging from 16 to 32 μg/mL, suggesting its potential as a therapeutic agent against antibiotic-resistant bacteria .

Investigation of Anticancer Mechanisms:
In another investigation focusing on the anticancer activity of imidazole derivatives, researchers found that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The study highlighted the importance of the carboxylic acid group in enhancing the bioactivity of imidazole derivatives .

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Inhibition: The imidazole ring can interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation: The compound may bind to specific receptors, altering cellular responses.
  • Antioxidant Properties: The presence of the carboxylic acid group may contribute to antioxidant effects, protecting cells from oxidative stress.

Q & A

Q. Advanced Research Focus

  • Kinetic isotope effects (KIE) : Isotopic labeling (e.g., deuterated solvents or reactants) helps identify rate-determining steps in alkylation or cyclization reactions .
  • Computational modeling : Density Functional Theory (DFT) simulations predict regioselectivity in imidazole functionalization, as demonstrated in studies on phenanthroimidazole derivatives .
  • NMR analysis : Nuclear Overhauser Effect (NOE) experiments validate stereochemical outcomes, as used in confirming pyrazole-carboxylic acid structures .

What purification strategies are optimal for isolating this compound from reaction mixtures?

Q. Basic Research Focus

  • Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane to methanol/DCM) to separate polar impurities .
  • Recrystallization : Solvent pairs like ethanol/water or DMF/acetic acid improve purity, as shown in indole-carboxylic acid purifications .
  • Acid-base extraction : Adjust pH to precipitate the carboxylic acid form, leveraging its pKa (~4–5) for selective isolation .

How can contradictory spectroscopic data (e.g., NMR shifts) from different synthetic batches be resolved?

Q. Advanced Research Focus

  • Comparative spectral databases : Cross-reference with crystallographically validated structures (e.g., single-crystal X-ray data for phenanthroimidazoles ).
  • Dynamic NMR (DNMR) : Detect conformational equilibria or tautomerism in solution, which may explain variable peak splitting .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas to rule out unintended substituents .

What spectroscopic and chromatographic methods are critical for characterizing this compound?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the tetrahydrofuran and imidazole moieties .
  • FTIR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .
  • HPLC-PDA : Monitor purity using reverse-phase columns (C18) with UV detection at 210–254 nm, calibrated against USP reference standards .

How can computational docking studies predict the biological activity of this compound?

Q. Advanced Research Focus

  • Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., tubulin for antiproliferative activity ).
  • Binding affinity analysis : Compare docking scores (e.g., ΔG values) with known inhibitors to prioritize in vitro testing .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .

What strategies minimize impurities like 1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl} derivatives during synthesis?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Optimize reaction time, temperature, and catalyst loading via response surface methodology .
  • In-situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion .
  • HPLC-MS impurity profiling : Identify and quantify byproducts using high-resolution mass filters and orthogonal column phases .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
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1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid

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